molecular formula C13H10BrCl2NO B8780029 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole

4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole

Cat. No.: B8780029
M. Wt: 347.0 g/mol
InChI Key: PNZIYSWKRBYITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromomethyl group, a cyclopropyl ring, and a dichlorophenyl group, making it a molecule of interest in various fields of research.

Properties

Molecular Formula

C13H10BrCl2NO

Molecular Weight

347.0 g/mol

IUPAC Name

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole

InChI

InChI=1S/C13H10BrCl2NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2

InChI Key

PNZIYSWKRBYITO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichlorobenzonitrile with cyclopropylamine to form an intermediate, which is then subjected to bromomethylation using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

    Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include azides, nitriles, thiols, oxides, and reduced derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within the target molecules, while the isoxazole ring contributes to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

  • 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole
  • 4-(Methyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole
  • 4-(Bromomethyl)-5-cyclopropyl-3-(2,4-dichlorophenyl)isoxazole

Comparison: Compared to its analogs, 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole exhibits unique reactivity due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or methyl groups. The position of the dichlorophenyl group also influences the compound’s binding affinity and specificity, making it a valuable molecule for targeted applications .

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